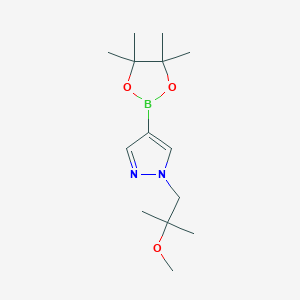

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS No.: 1298032-47-9

Cat. No.: VC2683687

Molecular Formula: C14H25BN2O3

Molecular Weight: 280.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1298032-47-9 |

|---|---|

| Molecular Formula | C14H25BN2O3 |

| Molecular Weight | 280.17 g/mol |

| IUPAC Name | 1-(2-methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

| Standard InChI | InChI=1S/C14H25BN2O3/c1-12(2,18-7)10-17-9-11(8-16-17)15-19-13(3,4)14(5,6)20-15/h8-9H,10H2,1-7H3 |

| Standard InChI Key | ICUJUTDDFUVYKC-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC(C)(C)OC |

Introduction

Chemical Identity and Physical Properties

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is characterized by a pyrazole ring substituted with a boronic ester group and a methoxy-methylpropyl group. The compound exists as a well-defined chemical entity with specific properties that determine its behavior in various chemical environments.

Basic Identification Parameters

The compound is precisely identified through multiple chemical identifiers as shown in the table below:

| Parameter | Value |

|---|---|

| CAS Number | 1298032-47-9 |

| Molecular Formula | C₁₄H₂₅BN₂O₃ |

| Molecular Weight | 280.17 g/mol |

| IUPAC Name | 1-(2-methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |

These identification parameters provide essential information for researchers seeking to work with this compound, ensuring accurate chemical identity for experimental protocols and regulatory compliance.

Structural Features

The molecular structure of this compound comprises several key components that contribute to its chemical behavior:

-

A pyrazole ring (C₃H₃N₂) serving as the core heterocyclic structure

-

A boronic acid pinacol ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent at the 4-position of the pyrazole ring

-

A 2-methoxy-2-methylpropyl group attached to the nitrogen at position 1 of the pyrazole

The boronic ester functionality is particularly important as it serves as a reactive handle for subsequent transformations, especially in cross-coupling reactions. The methoxy-methylpropyl group contributes to the compound's solubility profile and may influence its biological interactions when incorporated into medicinal compounds.

Synthesis Methodologies

The preparation of 1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves multi-step processes that require careful control of reaction conditions to achieve high yields and purity.

General Synthetic Approach

The synthesis generally employs palladium-catalyzed cross-coupling reactions, utilizing appropriate precursors under controlled conditions. The process typically begins with 4-pyrazoleboronic acid pinacol ester as a key starting material. The reaction sequence involves:

-

Formation of the boronic ester component

-

Introduction of the 2-methoxy-2-methylpropyl group to the pyrazole nitrogen

These reactions require specific conditions, including:

-

Inert atmosphere (typically nitrogen or argon)

-

Appropriate solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Temperature control ranging from room temperature to approximately 80°C

-

Catalytic systems, often involving palladium complexes

Chemical Reactivity and Properties

Understanding the reactivity profile of 1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is crucial for its effective application in various chemical processes.

Reactivity of the Boronic Ester Group

The boronic ester functionality is a key reactive site in this molecule, participating in numerous transformations:

-

Suzuki-Miyaura cross-coupling reactions with various halides to form new carbon-carbon bonds

-

Protodeboronation reactions that replace the boronic ester with hydrogen

-

Chan-Lam coupling with amines or alcohols

-

Oxidation to yield hydroxyl derivatives

These reactions are significantly influenced by environmental factors such as pH and temperature, which can be optimized to achieve desired transformations.

Physical and Chemical Properties

While specific data for the target compound is limited, properties can be estimated based on structurally similar compounds and general principles:

-

Appearance: Likely a crystalline solid

-

Solubility: Expected to be soluble in common organic solvents such as dichloromethane, chloroform, DMSO, and acetonitrile

-

Stability: Generally stable under standard conditions but sensitive to strong acids, bases, and oxidizing agents

-

Storage recommendations: Store in a cool, dry place, protected from light, under inert atmosphere

Applications in Medicinal Chemistry and Organic Synthesis

1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as an important building block in various chemical transformations, with particular significance in medicinal chemistry applications.

Role as a Synthetic Intermediate

This compound functions primarily as a valuable intermediate in the synthesis of complex molecules with potential biological activity. The boronic ester group serves as a versatile handle for further functionalization through various coupling reactions.

Analytical Characterization

Proper characterization of 1-(2-Methoxy-2-methylpropyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is essential for confirming its identity, purity, and structural features.

Spectroscopic Analysis

Several analytical techniques are typically employed for the characterization of this compound:

-

NMR Spectroscopy:

-

¹H-NMR to identify proton environments

-

¹³C-NMR to confirm carbon skeleton

-

¹¹B-NMR to verify the boronic ester functionality

-

-

Mass Spectrometry:

-

Expected molecular ion peak at m/z approximately 280

-

Characteristic fragmentation pattern helping confirm structure

-

-

Infrared Spectroscopy:

-

Characteristic absorptions for B-O bonds

-

C-O stretching from the methoxy group

-

C=N and C=C stretches from the pyrazole ring

-

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or gas chromatography (GC) can be employed to assess the purity of the compound, with expected retention times established based on the compound's polarity and molecular weight.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume